Cas no 1782477-73-9 (3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid)

3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid is a heterocyclic organic compound featuring an isoindole core substituted with a carboxylic acid group at the 5-position and a propan-2-yl group at the 2-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of both carbonyl and carboxyl functional groups enhances its reactivity, enabling participation in condensation, cyclization, and derivatization reactions. Its well-defined molecular framework ensures consistent performance in complex syntheses. The compound is valued for its stability under standard conditions and compatibility with a range of solvents, making it suitable for scalable processes. Analytical characterization is straightforward due to its distinct spectral properties.
3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid structure
1782477-73-9 structure
商品名:3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid
CAS番号:1782477-73-9
MF:C12H13NO3
メガワット:219.236523389816
CID:5893510
PubChem ID:83822053

3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid
    • 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-(1-methylethyl)-3-oxo-
    • 3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylicacid
    • 1782477-73-9
    • 3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
    • EN300-790965
    • SCHEMBL20572069
    • インチ: 1S/C12H13NO3/c1-7(2)13-6-9-4-3-8(12(15)16)5-10(9)11(13)14/h3-5,7H,6H2,1-2H3,(H,15,16)
    • InChIKey: DCHVAALBSXDXCC-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C=C(C(O)=O)C=C2)C(=O)N1C(C)C

計算された属性

  • せいみつぶんしりょう: 219.08954328g/mol
  • どういたいしつりょう: 219.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.284±0.06 g/cm3(Predicted)
  • ふってん: 427.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 4.17±0.20(Predicted)

3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-790965-0.05g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
0.05g
$612.0 2024-05-22
Enamine
EN300-790965-0.25g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
0.25g
$670.0 2024-05-22
Enamine
EN300-790965-10.0g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
10.0g
$3131.0 2024-05-22
Enamine
EN300-790965-0.5g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
0.5g
$699.0 2024-05-22
Enamine
EN300-790965-1.0g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
1.0g
$728.0 2024-05-22
Enamine
EN300-790965-5.0g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
5.0g
$2110.0 2024-05-22
Enamine
EN300-790965-0.1g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
0.1g
$640.0 2024-05-22
Enamine
EN300-790965-2.5g
3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1782477-73-9 95%
2.5g
$1428.0 2024-05-22

3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid 関連文献

3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acidに関する追加情報

Introduction to 3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid (CAS No. 1782477-73-9)

3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1782477-73-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a 1H-isoindole core, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, linked at the 1 and 3 positions. This unique scaffold is often exploited in the design of biologically active molecules, particularly in the development of small-molecule drugs targeting various diseases.

The presence of a 3-oxo functional group and an α,β-unsaturated carboxylic acid moiety at the 5-position of the isoindole ring introduces significant reactivity, making it a versatile intermediate for further chemical modifications. The 2-propan-2-yl substituent further enhances its synthetic utility by providing a stable tertiary alkyl group that can participate in various organic transformations. This combination of structural features makes 3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid a valuable building block for the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in isoindole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that isoindole-based compounds exhibit potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The 3-Oxo-2-propan-2-yl moiety, in particular, has been shown to enhance binding affinity to certain biological targets by improving hydrophobic interactions and optimizing hydrogen bonding patterns. This has led to its incorporation into numerous drug candidates undergoing preclinical evaluation.

One of the most compelling aspects of 3-Oxo-2-propan-2-yl-1H-isoindole-5-carboxylic acid is its role as a precursor in the synthesis of more sophisticated molecules. Researchers have leveraged this compound to develop novel scaffolds with enhanced pharmacological properties. For instance, modifications at the 3-position of the isoindole ring have been explored to introduce additional functional groups that can modulate bioactivity. These modifications often involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which allow for the introduction of aryl or vinyl groups with high precision.

The α,β unsaturated carboxylic acid functionality present in 3-Oxo-2-propan-2-y1-H-is0-ind01e--5-ca rboxylic aci d also serves as a key site for further derivatization. This group can undergo Michael additions with nucleophiles such as amines or thiols, enabling the construction of more complex molecular architectures. Such transformations are particularly useful in medicinal chemistry for generating libraries of compounds with diverse biological profiles. Additionally, the acidity of this group allows for its use in amide or ester formation, which are common motifs in drug design.

Recent advances in computational chemistry have further highlighted the importance of 3-Oxo--2-propan--2-y11-H--is0-ind01e--5-ca rboxylic aci d as a key intermediate. Molecular modeling studies have demonstrated that this compound can be optimized for improved binding to specific protein targets by fine-tuning its substituents. These studies often employ docking algorithms to predict how different analogs will interact with biological macromolecules, providing insights into structure-function relationships. Such computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of compounds virtual ly before conducting wet-lab experiments.

The synthetic utility of 3-Oxo--2-propan--2-y11-H--is0-ind01e--5-ca rboxylic aci d has also been explored in the context of flow chemistry, where continuous-flow reactors enable high-throughput synthesis and improved scalability. Flow chemistry offers several advantages over traditional batch processing, including better control over reaction conditions and reduced solvent waste. These benefits have made it an attractive approach for producing complex heterocyclic compounds like 3-Oxo--2-propan--2-y11-H--is0-ind01e--5-ca rboxylic aci d, particularly when large quantities are required for preclinical studies or commercial production.

In conclusion,3-Oxo--2-propan--2-y11-H--is0-ind01e--5-ca rboxylic aci d (CAS No. 1782477---73---9) represents a promising scaffold with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules targeting various therapeutic areas. As research continues to uncover new applications for isoindole derivatives,3-Oxo--2-propan--2-y11-H--is0-ind01e--5-ca rboxylic aci d is likely to remain at the forefront of medicinal chemistry innovation.

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